D-Isofagomine (D-Tartrate), also known as Isofagomine (D-Tartrate), is a chemical compound recognized for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has gained significant attention due to its therapeutic potential, particularly in the treatment of Gaucher disease, a lysosomal storage disorder. As a chemical chaperone, Isofagomine (D-Tartrate) stabilizes and promotes the proper folding of β-glucosidase, thereby enhancing its enzymatic activity.
Isofagomine is derived from natural sources, specifically from the plant Fagara zanthoxyloides, and can be synthesized through various chemical routes. The compound is classified as a piperidine derivative, characterized by its piperidine ring structure and multiple hydroxyl groups. Isofagomine (D-Tartrate) exists as a tartaric acid salt of isofagomine, which enhances its solubility and stability in pharmaceutical formulations .
The synthesis of Isofagomine (D-Tartrate) typically involves two main steps:
The industrial production of Isofagomine (D-Tartrate) follows similar synthetic routes but on a larger scale. Optimization of reaction conditions is crucial to achieve high yields and purity. Advanced purification techniques such as crystallization and chromatography are employed to ensure that the final product meets pharmaceutical standards .
Isofagomine (D-Tartrate) has a well-defined molecular structure characterized by:
The structural formula can be represented as follows:
The crystalline form of Isofagomine (D-Tartrate) exhibits distinct X-ray powder diffraction patterns, which include characteristic peaks at specific values, confirming its identity and purity .
Isofagomine (D-Tartrate) can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve desired outcomes, ensuring specificity and efficiency in product formation .
Isofagomine (D-Tartrate) functions primarily by binding selectively to the catalytic pocket of β-glucosidase. This binding stabilizes the enzyme and enhances its proper folding, leading to increased enzymatic activity. This mechanism is particularly beneficial for patients with Gaucher disease, where genetic mutations lead to misfolded β-glucosidase, impairing its function .
Relevant analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm its thermal stability and purity .
Isofagomine (D-Tartrate) has diverse applications across various fields:
Isofagomine (IFG), chemically designated as (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol, was first synthesized in 1994 by Jespersen and Bols as a potent glycosidase inhibitor [1]. Its D-tartrate salt (afegostat tartrate; CAS 957230-65-8) emerged as a therapeutic candidate for Gaucher disease due to its unique ability to stabilize mutant β-glucosidase. Amicus Therapeutics and Shire plc advanced it to clinical trials under the trade name Plicera, leveraging orphan drug designations from the EMA (2007) and FDA (2008) [1] [6]. Despite promising preclinical data showing enzyme activity enhancement, a Phase II trial in 2009 failed to demonstrate clinical efficacy in patients, leading to termination of development. Key patents expired in 2015, though the compound remains a research tool for studying pharmacological chaperones [1].
Table 1: Key Milestones in Isofagomine Development
Year | Event | Significance |
---|---|---|
1994 | First synthesis by Jespersen and Bols | Identification as a glycosidase inhibitor |
2006 | Proof of mutant β-glucosidase stabilization | Validation of chaperone mechanism in cells |
2007-2008 | Orphan drug designation (EMA/FDA) | Accelerated clinical development pathway |
2009 | Phase II clinical trial failure | Development terminated by Amicus/Shire |
2015 | Patent expiration | Opens access for research use |
Isofagomine D-tartrate addresses limitations of current Gaucher therapies:
Table 3: Isofagomine vs. Approved Gaucher Therapies
Therapy | Mechanism | Administration | CNS Access | Selectivity |
---|---|---|---|---|
ERT (Imiglucerase) | Enzyme infusion | Intravenous | None | High |
SRT (Miglustat) | Glucosylceramide synthesis inhibition | Oral | Limited | Low |
Isofagomine D-tartrate | Pharmacological chaperone | Oral | Yes | High |
Recent studies focus on optimizing IFG’s scaffold to enhance efficacy:
Table 4: Recent Isofagomine Derivatives and Their Bioactivity
Derivative | Modification | Bioactivity | Reference |
---|---|---|---|
C5a-S-aminomethyl IFG | C5a aminomethyl group | 13-fold GCase increase at 1 µM in cells | [9] |
Pyrazolopyrimidine 11 | Non-iminosugar scaffold | Chaperone activity without inhibition (10 µM) | [10] |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0